Hypothemycin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

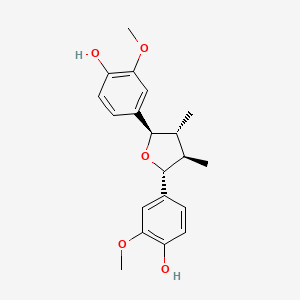

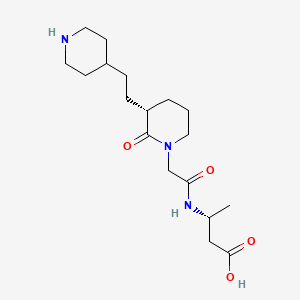

Hypothemycin is a potent, selective MEK inhibitor and an antiproliferative agent . It is a small molecule with the chemical formula C19H22O8 . It is a macrolide protein kinase inhibitor from the fungus Hypomyces subiculosus .

Synthesis Analysis

During the biosynthesis of Hypothemycin, its carbon framework is assembled by two iterative polyketide synthases (PKSs), Hpm8 (highly reducing) and Hpm3 (nonreducing) . Hypothemycin was also used in the semisynthesis of a series of C8–C9 diol derivatives .Molecular Structure Analysis

The molecular weight of Hypothemycin is 378.37 . The crystal structure of Hypothemycin bound to ERK2 has been determined .Chemical Reactions Analysis

Hypothemycin, an epoxide derivative of (5Z)-7-oxozeaenol, was used in the semisynthesis of a series of C8–C9 diol derivatives . A step-economical approach was chosen, whereby nonselective reactions functionalized the diol to generate multiple analogues in a single reaction .Physical And Chemical Properties Analysis

Hypothemycin is a solid substance . Its physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .科学研究应用

Application 1: Therapeutic Targets in Trypanosoma Brucei

- Specific Scientific Field : Parasitic Diseases, specifically African trypanosomiasis caused by the protozoan, Trypanosoma brucei .

- Summary of the Application : Hypothemycin, a fungal polyketide, has been shown to kill Trypanosoma brucei in culture and in infected mice . It has been used to identify therapeutic targets in Trypanosoma brucei .

- Methods of Application or Experimental Procedures : The study combined chemoproteomics and RNA interference to interrogate trypanosome kinases bearing a Cys-Asp-Xaa-Gly motif (CDXG kinases) . Hypothemycin was shown to covalently inactivate a subset of human CDXG kinases .

- Results or Outcomes : The study discovered that hypothemycin kills T. brucei in culture and in infected mice . Quantitative chemoproteomic analysis with a hypothemycin-based probe revealed the relative sensitivity of endogenous CDXG kinases, including TbGSK3short and a previously uncharacterized kinase, TbCLK1 . RNAi-mediated knockdown demonstrated that both kinases are essential, but only TbCLK1 is fully engaged by cytotoxic concentrations of hypothemycin in intact cells .

Application 2: Antitumor Activities

- Specific Scientific Field : Oncology, specifically the development of anticancer drugs .

- Summary of the Application : Hypothemycin, a natural and synthetic lactone, has been studied for its potential antitumor activities . It has been used in the process of oncology drug discovery campaigns based on natural products .

- Methods of Application or Experimental Procedures : The study involved chemical modification and biological evaluation of a resorcylic acid lactone, L-783277 . Hypothemycin was shown to undergo 1,4-Michael addition with a conserved cysteine residue in the ATP .

安全和危害

未来方向

Research on the biological function, small molecule inhibition, and disease relevance of the three known isoforms of protein kinase D, PKD1, PKD2, and PKD3, has entered a mature development stage . Hypothemycin, which inhibits a number of protein kinases, kills the T. brucei parasites that cause sleeping sickness and reveals new therapeutic targets for the disorder .

属性

CAS 编号 |

76958-67-3 |

|---|---|

产品名称 |

Hypothemycin |

分子式 |

C19H22O8 |

分子量 |

378.4 g/mol |

IUPAC 名称 |

(9E)-2,3,16-trihydroxy-18-methoxy-12-methyl-6,13-dioxatricyclo[13.4.0.05,7]nonadeca-1(15),9,16,18-tetraene-8,14-dione |

InChI |

InChI=1S/C19H22O8/c1-9-4-3-5-12(20)18-15(27-18)8-14(22)17(23)11-6-10(25-2)7-13(21)16(11)19(24)26-9/h3,5-7,9,14-15,17-18,21-23H,4,8H2,1-2H3/b5-3+ |

InChI 键 |

SSNQAUBBJYCSMY-KNTMUCJRSA-N |

手性 SMILES |

C[C@H]1C/C=C\C(=O)[C@H]([C@H](C[C@@H]2[C@H](O2)C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |

SMILES |

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |

规范 SMILES |

CC1CC=CC(=O)C2C(O2)CC(C(C3=C(C(=CC(=C3)OC)O)C(=O)O1)O)O |

外观 |

Solid powder |

纯度 |

>98% |

保质期 |

>5 years if stored properly |

溶解度 |

Soluble in DMSO, not in water |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Hypothemycin, NSC 354462 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Dimethylamino)-N-[(10Z)-7-(2-methylpropyl)-5,8-dioxo-3-propan-2-yl-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-1(14),10,12,15-tetraen-4-yl]-3-phenylpropanamide](/img/structure/B1674050.png)

![(6R,7R)-1-(5-benzylhexyl)-4,7-dihydroxy-6-{[(4E)-6-methyl-9-phenylnon-4-enoyl]oxy}-2,8-dioxabicyclo[3.2.1]octane-3,4,5-tricarboxylic acid](/img/structure/B1674056.png)

![[(2R,3R)-1,1-dioxo-2-propan-2-ylthiolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674057.png)

![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)

![(2S)-2-[(4-methylphenyl)sulfonylamino]-3-[[4-oxo-5-(2-piperidin-4-ylethyl)-7,8-dihydro-6H-pyrazolo[1,5-a][1,4]diazepine-2-carbonyl]amino]propanoic acid](/img/structure/B1674060.png)

![[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1674064.png)

![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)